Methyl 3-formyl-6-methyl-1-(4-vinylbenzyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 3-formyl-6-methyl-1-(4-vinylbenzyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formyl-6-methyl-1-(4-vinylbenzyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.
Functional Group Modifications: Introduction of the formyl group at the 3-position and the methyl group at the 6-position can be done using selective functionalization techniques.
Vinylbenzyl Substitution: The 1-position substitution with a vinylbenzyl group can be carried out using nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Catalyst Selection: Use of efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-6-methyl-1-(4-vinylbenzyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
- **
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Biological Activity
Methyl 3-formyl-6-methyl-1-(4-vinylbenzyl)-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C20H17NO4
- Molecular Weight : 335.36 g/mol
- CAS Number : 1242881-22-6
Indole derivatives, including this compound, exhibit various mechanisms of action, primarily through their interactions with cellular targets. These compounds have been shown to:
- Induce apoptosis in cancer cells.
- Inhibit cell proliferation by disrupting the cell cycle.
- Interact with DNA and RNA, potentially acting as intercalators.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The compound demonstrated significant cytotoxicity with varying IC50 values across different cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 11.5 |
A549 (Lung Cancer) | 9.79 |
HCT116 (Colon Cancer) | 12.3 |
These results indicate that the compound has a selective effect on cancer cells compared to non-tumorigenic cells.
Apoptosis Induction
Flow cytometry analysis revealed that treatment with this compound significantly increased the population of Annexin V and 7-AAD positive cells, indicating the induction of apoptosis in treated cells. This apoptotic effect is crucial for its potential as an anti-cancer agent.
Cell Cycle Arrest
Further investigations into the cell cycle dynamics showed that treatment with this compound led to an increase in the S phase population in MCF-7 cells, suggesting that it may induce S-phase arrest, which is a common mechanism for many anti-cancer agents.
Study on Indole Derivatives
A study published in Molecules highlighted the synthesis and biological evaluation of several indole derivatives, including this compound. The study found that this compound exhibited moderate to high cytotoxicity across various cancer cell lines, supporting its potential as a therapeutic agent against malignancies .
Mechanistic Insights
Research has shown that compounds with indole scaffolds can act as effective DNA intercalators and inhibitors of specific kinases involved in cancer progression. This dual action enhances their therapeutic potential, making them viable candidates for further development .
Properties
IUPAC Name |
methyl 1-[(4-ethenylphenyl)methyl]-3-formyl-6-methylindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-4-15-6-8-16(9-7-15)12-22-19-11-14(2)5-10-17(19)18(13-23)20(22)21(24)25-3/h4-11,13H,1,12H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHXPLWMLGUFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)C=C)C(=O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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